

A Technical Guide to Lutetium Oxalate Hexahydrate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lutetium(3+);oxalate;hexahydrate

Cat. No.: B12435364

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This technical guide provides an in-depth overview of Lutetium Oxalate Hexahydrate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly as a precursor in advanced materials and radiopharmaceuticals.

Chemical Identity and Properties

Lutetium Oxalate Hexahydrate is a white crystalline solid that is a key precursor for producing high-purity lutetium oxide and other lutetium-based materials. Its insolubility in water is a notable characteristic.

CAS Number: 117247-81-1 (for the hydrated form)[1][2]

IUPAC Name: lutetium(3+);oxalate;hydrate[1][2]

Recent crystallographic studies have clarified the structure of heavy lanthanide oxalates, including lutetium, confirming they form hexahydrates with the systematic name catena-(bis(μ 3-oxalato)-(μ 2-oxalato)-tetra-aqua-di-Lutetium(III) dihydrate).[3] The chemical formula is [Lu₂(C₂O₄)₃(H₂O)₄]·2H₂O.[3]

Physicochemical Data

The following table summarizes the key quantitative data for Lutetium Oxalate Hydrate.



Property	Value	Source
Molecular Formula	C ₆ H ₂ Lu ₂ O ₁₃ (for monohydrate)	[1][2]
[Lu ₂ (C ₂ O ₄) ₃ (H ₂ O) ₄]·2H ₂ O (for hexahydrate)	[3]	
Molecular Weight	~722.08 g/mol (for hexahydrate)	_
Appearance	White powder or crystals	[2][4]
Solubility	Highly insoluble in water	[4][5]
Melting Point	Decomposes upon heating	[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Lutetium Oxalate Hexahydrate are crucial for reproducible research.

Synthesis via Homogeneous Precipitation

This protocol is adapted from a method developed for the synthesis of the complete series of lanthanide oxalate single crystals.[3]

Objective: To synthesize high-quality Lutetium Oxalate Hexahydrate crystals.

Materials:

- Lutetium(III) chloride (LuCl₃) solution (e.g., 0.1 M)
- Oxamic acid
- Hydrochloric acid (HCl)
- Deionized water

Procedure:



- Prepare an aqueous solution of Lutetium(III) chloride.
- Add oxamic acid to the LuCl₃ solution.
- Acidify the mixture with hydrochloric acid to catalyze the hydrolysis of oxamic acid.
- Maintain the solution at a constant temperature to allow for the slow hydrolysis of oxamic acid, which gradually releases oxalate ions.
- The slow release of oxalate ions facilitates the homogeneous precipitation of Lutetium Oxalate Hexahydrate crystals.
- After the precipitation is complete, filter the crystalline product.
- Wash the crystals with deionized water to remove any unreacted precursors.
- Dry the crystals under controlled conditions (e.g., in a desiccator or at a low temperature in an oven).

Thermal Decomposition for Lutetium Oxide Synthesis

Lutetium oxalate is a common precursor for the synthesis of lutetium oxide (Lu₂O₃) via thermal decomposition.

Objective: To produce Lutetium(III) oxide from Lutetium Oxalate Hexahydrate.

Equipment:

- Thermogravimetric Analyzer (TGA) or a tube furnace
- Crucible (e.g., alumina)

Procedure:

- Place a known amount of Lutetium Oxalate Hexahydrate into a crucible.
- Heat the sample in a furnace or TGA instrument.



- The heating program should involve a gradual temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 800-1000 °C.
- The decomposition process occurs in distinct stages:
 - Dehydration: Removal of the water molecules.
 - Decomposition of the oxalate to an intermediate carbonate or oxycarbonate.
 - Final decomposition to Lutetium(III) oxide.
- Hold the sample at the final temperature to ensure complete conversion to the oxide.
- Cool the sample down to room temperature. The resulting white powder is Lutetium(III)
 oxide.

Characterization Techniques

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Lutetium Oxalate Hexahydrate and the resulting Lutetium(III) oxide.

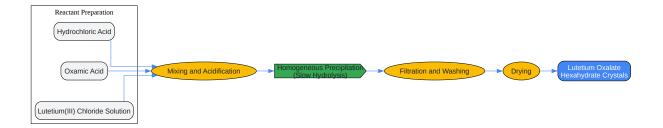
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and confirm the hydration state of the lutetium oxalate.

Scanning Electron Microscopy (SEM): To analyze the morphology and size of the synthesized crystals.

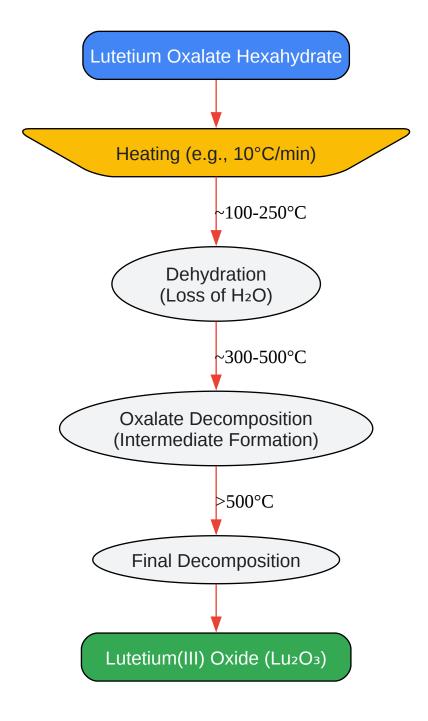
Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental processes.









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- To cite this document: BenchChem. [A Technical Guide to Lutetium Oxalate Hexahydrate for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12435364#lutetium-oxalate-hexahydrate-cas-number-and-iupac-name]

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